N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide: is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Benzylation: The thiadiazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Piperidine ring formation: The piperidine ring is synthesized separately, often starting from piperidine and introducing the carboxamide group through acylation.
Coupling reactions: The final step involves coupling the piperidine derivative with the benzodioxole and thiadiazole intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
Biologically, N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new drugs.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for further drug development and clinical trials.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide stands out due to the presence of the benzyl group on the thiadiazole ring. This structural feature may enhance its binding affinity to certain biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-22(23-17-8-9-18-19(12-17)29-14-28-18)26-10-4-7-16(13-26)21-25-24-20(30-21)11-15-5-2-1-3-6-15/h1-3,5-6,8-9,12,16H,4,7,10-11,13-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXSUMPFLHAZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NN=C(S4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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